1-(3-(3-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound “1-(3-(3-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including a pyrazole ring, a phenyl ring, and several methoxy groups. These groups could potentially engage in various intermolecular interactions, affecting the compound’s properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple functional groups could affect its solubility, melting point, boiling point, and other properties.Scientific Research Applications
Photocatalysis and Self-Assembly
Porphyrin derivatives play a crucial role in photocatalysis due to their unique electronic properties. In the case of the compound you’ve mentioned, researchers have synthesized novel porphyrin derivatives from tetra(4-aminophenyl) porphyrin (TAPP). Specifically, three derivatives—tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP) , tetra[p-(P-benzylidene)]phenyl porphyrin (TbePPP) , and tetra[p-(4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP) —were self-assembled to prepare monomers . These self-assemblies exhibit stronger photocatalytic performance than their individual monomers. Moreover, they demonstrate good photocatalytic stability.
Synthesis of 1H-Indazoles
Rhodium(III)-catalyzed coupling reactions have led to the preparation of diverse 1H-indazoles. Specifically, the compound you’re interested in can be used as a precursor in a [4+1] annulation process. This pathway involves the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, resulting in the formation of 1H-indazoles under mild reaction conditions .
Plant Chemical Defense
Interestingly, controlled hydroxylation of terpenoid compounds can enhance plant chemical defense mechanisms without causing self-toxicity. While this specific compound isn’t directly mentioned, it aligns with the broader field of natural product chemistry and plant defense strategies .
Future Directions
properties
IUPAC Name |
1-[5-(3-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12(23)22-17(11-16(21-22)13-6-5-7-15(24)8-13)14-9-18(25-2)20(27-4)19(10-14)26-3/h5-10,17,24H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXOMNQSDMOERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
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